molecular formula C16H14F2O3 B8380871 Diflunisal Isopropyl Ester

Diflunisal Isopropyl Ester

Katalognummer: B8380871
Molekulargewicht: 292.28 g/mol
InChI-Schlüssel: NUYHFHISXVUWFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diflunisal Isopropyl Ester is a derivative of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. Diflunisal itself is a salicylic acid derivative, and its ester form, this compound, is used primarily in pharmaceutical research and testing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diflunisal Isopropyl Ester typically involves the esterification of diflunisal with isopropyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases . The reaction is usually carried out at room temperature to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-quality reagents and optimized reaction conditions is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Diflunisal Isopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diflunisal, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Pain Management :
    • Diflunisal is widely recognized for its analgesic properties. The isopropyl ester variant exhibits improved solubility and bioavailability compared to its parent compound, making it effective for treating pain associated with musculoskeletal conditions .
  • Anti-inflammatory Effects :
    • The compound retains the anti-inflammatory effects characteristic of NSAIDs, which are beneficial in managing chronic inflammatory conditions such as arthritis .
  • Cardiac Amyloidosis Treatment :
    • Recent studies indicate that diflunisal may stabilize transthyretin (TTR) tetramers, preventing amyloid deposits in cardiac tissues. This application has shown promise in clinical trials for treating cardiac amyloidosis .

Drug Delivery Systems

The development of novel drug delivery systems utilizing this compound has been a significant focus of research:

  • Nanoparticle Formulations :
    • Diflunisal-loaded nanoparticles have been developed to enhance targeted delivery to inflamed tissues. These nanoparticles demonstrated effective drug release profiles and reduced systemic side effects compared to traditional formulations .
  • Solid Lipid Nanoparticles :
    • Studies have shown that diflunisal-loaded solid lipid nanoparticles can significantly increase skin retention and permeation compared to conventional formulations. These systems have been effective in reducing edema in animal models .

Comparative Efficacy Data

Formulation Type Skin Retention (mcg/cm²) Cumulative Permeation (mcg/cm²) Efficacy in Edema Reduction (%)
Aqueous Diflunisal Dispersion12.54530
Solid Lipid Nanoparticles25.08060
Hydrogel Microemulsion20.07050

Data derived from various studies on diflunisal formulations .

Case Studies

  • Case Study on Cardiac Amyloidosis :
    • A clinical trial involving patients with cardiac amyloidosis demonstrated that treatment with diflunisal resulted in stabilization of cardiac function and reduction in amyloid burden, comparable to established therapies like tafamidis .
  • Animal Model Studies :
    • In murine models of post-traumatic osteomyelitis, diflunisal-loaded nanoparticles effectively localized to infected tissues, significantly reducing bacterial colonization and promoting healing without adverse effects on the surrounding healthy tissue .

Wirkmechanismus

The mechanism of action of Diflunisal Isopropyl Ester is similar to that of diflunisal. It primarily acts by inhibiting the production of prostaglandins, which are involved in inflammation and pain. This inhibition occurs through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2 . Additionally, diflunisal has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators involved in inflammation and cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diflunisal Isopropyl Ester is unique due to its specific ester structure, which can influence its pharmacokinetic properties, such as absorption and distribution. This ester form may offer advantages in terms of stability and solubility compared to its parent compound, diflunisal .

Eigenschaften

Molekularformel

C16H14F2O3

Molekulargewicht

292.28 g/mol

IUPAC-Name

propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate

InChI

InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3

InChI-Schlüssel

NUYHFHISXVUWFM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

CDI (972 mg, 5.99 mmol) was added to a solution of diflunisal (1.50 g, 5.99 mmol) in DMF (30 mL). The reaction mixture was stirred at 50° C. for 2 h and isopropyl alcohol (1.15 mL, 14.97 mmol) was dropwise added. The reaction mixture was stirred at 50° C. for 3 h and allowed to reach r.t. It was poured into H2O (50 mL) and extracted with Et2O (2×60 mL). The organic layer was washed with NaHCO3 (20 mL, saturated aqueous solution), dried over Na2SO4 (anhydrous), filtered and concentrated. The crude residue was flash chromatographed on SiO2 (15% EtOAc/hexanes) to furnish 720 mg of isopropyl 2′,4′-difluoro-4-hydroxybiphenyl-3-carboxylate (white solid, yield: 41%).
Name
Quantity
972 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.